2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride
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Overview
Description
The compound “2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride” is a sulfonyl chloride derivative of a dihydroindenyl compound. Sulfonyl chlorides are functional groups that are often used in organic chemistry as a source of sulfonyl groups . Dihydroindenyl is a type of cyclic hydrocarbon that is a derivative of indene .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a 2,3-dihydro-1H-inden-1-yl group attached to an ethane, which is then attached to a sulfonyl chloride group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis
As a sulfonyl chloride derivative, this compound would likely undergo reactions typical of sulfonyl chlorides. This could include substitution reactions with nucleophiles, among others . The 2,3-dihydro-1H-inden-1-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonyl chlorides are typically colorless to yellow liquids that are reactive towards water . The presence of the 2,3-dihydro-1H-inden-1-yl group could potentially increase the compound’s hydrophobicity .Scientific Research Applications
Synthesis of Functional Aromatic Multisulfonyl Chlorides
A study conducted by Percec et al. (2001) describes the synthesis of functional aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups via a sequence of reactions. This process also involves the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides. The study highlights the preparation of various aromatic multisulfonyl chlorides as main starting building blocks for the synthesis of dendritic and other complex organic molecules, showcasing their significant role in advanced synthetic strategies (Percec et al., 2001).
New Versatile Protecting and Activating Group for Amine Synthesis
Sakamoto et al. (2006) developed 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines. This compound demonstrated ease of sulfonation for primary and secondary amines with excellent yields, introducing a stable and removable protecting group for amine synthesis under both basic and reductive conditions. This work provides a novel methodology for the functionalization of amines, which could be beneficial for various synthetic applications (Sakamoto et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The utility of this compound would likely depend on its reactivity and the specific transformations it can undergo. It could potentially be used in the synthesis of other compounds, particularly those requiring a sulfonyl group . Further studies would be needed to explore its potential applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSCXYXESZIDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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